molecular formula C20H17N3O4S2 B2692768 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-58-5

2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2692768
CAS No.: 863594-58-5
M. Wt: 427.49
InChI Key: LZTBTWWWXDRPKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine analogues has been reported in the literature . These compounds were efficiently prepared in several steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HRMS .

Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds structurally related to 2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme is pivotal in the kynurenine pathway, which is significant in neurodegenerative diseases due to its role in producing neuroactive metabolites. The inhibition of this enzyme can modulate the pathway, potentially offering therapeutic avenues for neurological conditions by influencing the levels of kynurenic acid, a neuroprotective agent. Detailed investigation into these compounds' effects revealed their potential for exploring the pathophysiological roles of the kynurenine pathway post-neuronal injury (Röver et al., 1997).

Photosensitizers for Photodynamic Therapy

Another application involves the development of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups. These compounds have been characterized for their photophysical and photochemical properties, demonstrating significant potential as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield, a critical parameter for effective PDT, underscores their utility in treating cancers through light-induced cytotoxic mechanisms. The development of these compounds represents a promising direction for advancing cancer therapy modalities, offering a framework for the synthesis of more effective photosensitizers (Pişkin et al., 2020).

Exploration of Tautomerism

The compound's structure also facilitates the exploration of chemical phenomena such as tautomerism, as demonstrated in studies on related 2,4-dichlorobenzenesulfonamide derivatives. These investigations provide insights into the compound's crystalline structures and their implications for chemical behavior and reactivity. Understanding such structural dynamics is essential for the design and synthesis of new compounds with tailored properties for specific scientific and therapeutic applications (Beuchet et al., 1999).

Safety and Hazards

The safety and hazards of “2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” are not specified in the sources available. It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions in the research of similar compounds involve further exploration of their biological properties and potential applications. For instance, these compounds have shown potent PI3K inhibitory activity, suggesting potential applications in medical research .

Properties

IUPAC Name

2,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-26-15-9-10-17(27-2)18(12-15)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTBTWWWXDRPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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